molecular formula C20H14Hg2O4 B166626 Mersolite 37 CAS No. 84-70-8

Mersolite 37

Cat. No.: B166626
CAS No.: 84-70-8
M. Wt: 719.5 g/mol
InChI Key: QFHSQCRSFKLKMT-UHFFFAOYSA-L
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Description

It is a member of the merocyanine family of dyes and is known for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mersolite 37 involves the reaction of phthalic anhydride with phenylmercury acetate in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: On an industrial scale, this compound is produced using a similar synthetic route but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Mersolite 37 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted products with various functional groups.

Scientific Research Applications

Mersolite 37 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Mersolite 37 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Mersolite 37 can be compared with other similar compounds, such as:

    Phenylmercuric acetate: Similar in structure but lacks the phthaloyldioxy group, resulting in different chemical and biological properties.

    Phthalic anhydride: A precursor in the synthesis of this compound, but with distinct chemical reactivity and applications.

    Other merocyanine dyes: Share structural similarities but differ in their specific chemical and biological activities.

This compound stands out due to its unique combination of phenylmercury and phthaloyldioxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

phenyl-[2-(phenylmercuriooxycarbonyl)benzoyl]oxymercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.2C6H5.2Hg/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-2-4-6-5-3-1;;/h1-4H,(H,9,10)(H,11,12);2*1-5H;;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHSQCRSFKLKMT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg]OC(=O)C2=CC=CC=C2C(=O)O[Hg]C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Hg2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018974
Record name Phenylmercuric phthalate
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Molecular Weight

719.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-70-8
Record name Mercury, [μ-[1,2-benzenedicarboxylato(2-)-O1:O2]]diphenyldi-
Source CAS Common Chemistry
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Record name Phenylmercuric phthalate
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Record name Mersolite 37
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Record name Phenylmercuric phthalate
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